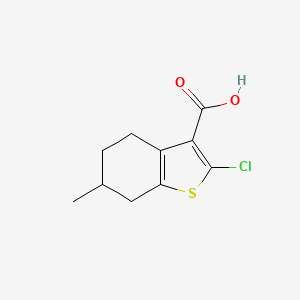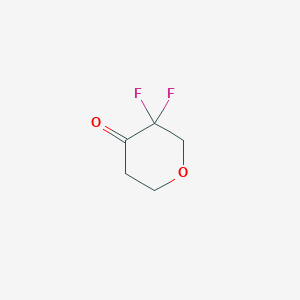
3,3-Difluorooxan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluorooxan-4-one is a fluorinated organic compound with the molecular formula C5H6F2O2 It is a derivative of oxan-4-one, where two hydrogen atoms are replaced by fluorine atoms at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluorooxan-4-one typically involves the fluorination of oxan-4-one derivatives. One common method is the reaction of oxan-4-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorinating agents and catalysts can further optimize the reaction conditions, making the process more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluorooxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into difluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include difluorinated carboxylic acids, alcohols, and substituted oxan-4-one derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3-Difluorooxan-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3,3-Difluorooxan-4-one involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes and receptors, potentially leading to inhibitory or modulatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluorooxan-2-one: Another difluorinated oxanone with fluorine atoms at different positions.
3,3-Difluorotetrahydrofuran: A difluorinated derivative of tetrahydrofuran.
3,3-Difluoropiperidin-4-one: A difluorinated piperidine derivative.
Uniqueness
3,3-Difluorooxan-4-one is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other difluorinated compounds
Propiedades
Fórmula molecular |
C5H6F2O2 |
|---|---|
Peso molecular |
136.10 g/mol |
Nombre IUPAC |
3,3-difluorooxan-4-one |
InChI |
InChI=1S/C5H6F2O2/c6-5(7)3-9-2-1-4(5)8/h1-3H2 |
Clave InChI |
OIDITBOXARRRBO-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(C1=O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


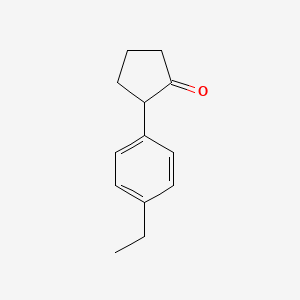
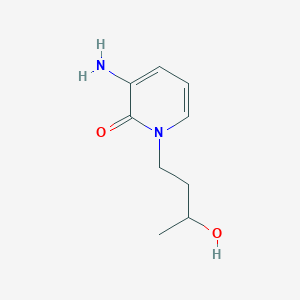
![3-[(3-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13068046.png)
![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13068051.png)
![(1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13068058.png)
![7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068067.png)
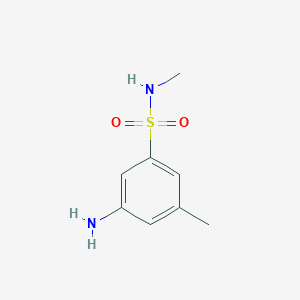
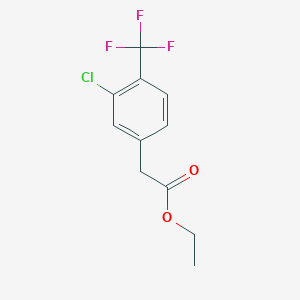
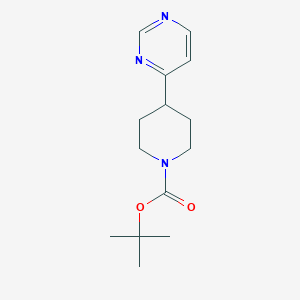
![2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol](/img/structure/B13068095.png)
![6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068107.png)

